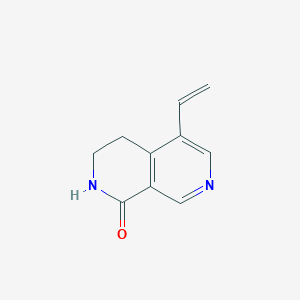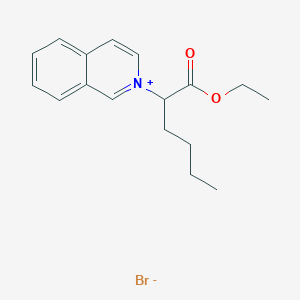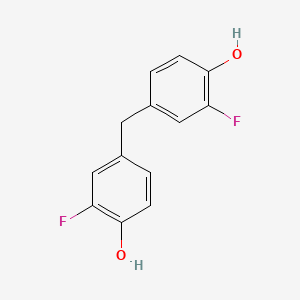
4,4'-Methylenebis(2-fluorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2-fluorophenol) is an organic compound that belongs to the class of phenols It consists of two fluorophenol units connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-fluorophenol) typically involves the reaction of 2-fluorophenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two fluorophenol units. Commonly used catalysts for this reaction include hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(2-fluorophenol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4,4’-Methylenebis(2-fluorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted fluorophenols depending on the reagents used.
科学研究应用
4,4’-Methylenebis(2-fluorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 4,4’-Methylenebis(2-fluorophenol) involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The methylene bridge and fluorine atoms play a crucial role in modulating these interactions.
相似化合物的比较
Similar Compounds
2-Fluorophenol: A simpler analog with one fluorophenol unit.
4,4’-Methylenebis(2-chlorophenol): Similar structure but with chlorine atoms instead of fluorine.
Bisphenol A: Contains two phenol units connected by a methylene bridge but lacks fluorine atoms.
Uniqueness
4,4’-Methylenebis(2-fluorophenol) is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
属性
CAS 编号 |
157584-82-2 |
|---|---|
分子式 |
C13H10F2O2 |
分子量 |
236.21 g/mol |
IUPAC 名称 |
2-fluoro-4-[(3-fluoro-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5H2 |
InChI 键 |
ACKGOKDVGZOMIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


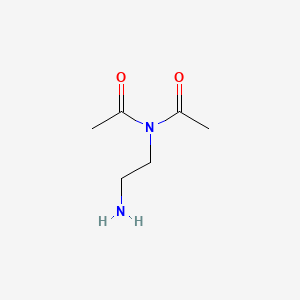
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
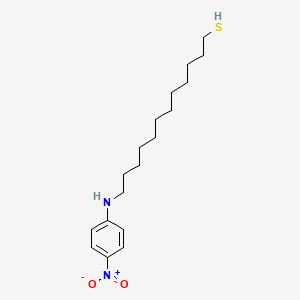
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
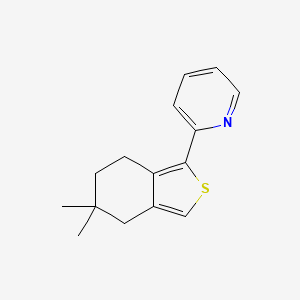
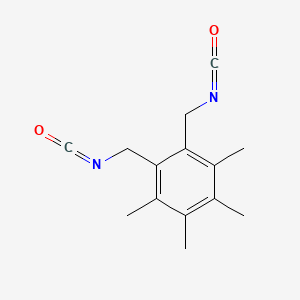

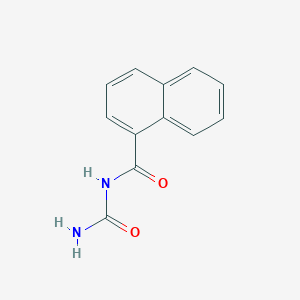
methanone](/img/structure/B14271570.png)
